Cas no 2137738-94-2 (N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide)

N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide structure
2137738-94-2 structure
商品名:N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide
CAS番号:2137738-94-2
MF:C10H18N2O
メガワット:182.262722492218
CID:5793437
PubChem ID:165944429

N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide 化学的及び物理的性質

名前と識別子

    • 2137738-94-2
    • EN300-713561
    • N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide
    • インチ: 1S/C10H18N2O/c1-6(2)10(13)12-5-9-7-3-11-4-8(7)9/h6-9,11H,3-5H2,1-2H3,(H,12,13)
    • InChIKey: UMUKVAAKVZMFKK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)C)NCC1C2CNCC21

計算された属性

  • せいみつぶんしりょう: 182.141913202g/mol
  • どういたいしつりょう: 182.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 41.1Ų

N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-713561-5.0g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide
2137738-94-2 95.0%
5.0g
$2650.0 2025-03-12
Enamine
EN300-713561-0.5g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide
2137738-94-2 95.0%
0.5g
$877.0 2025-03-12
Enamine
EN300-713561-1.0g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide
2137738-94-2 95.0%
1.0g
$914.0 2025-03-12
Enamine
EN300-713561-2.5g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide
2137738-94-2 95.0%
2.5g
$1791.0 2025-03-12
Enamine
EN300-713561-0.25g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide
2137738-94-2 95.0%
0.25g
$840.0 2025-03-12
Enamine
EN300-713561-0.1g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide
2137738-94-2 95.0%
0.1g
$804.0 2025-03-12
Enamine
EN300-713561-0.05g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide
2137738-94-2 95.0%
0.05g
$768.0 2025-03-12
Enamine
EN300-713561-10.0g
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide
2137738-94-2 95.0%
10.0g
$3929.0 2025-03-12

N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide 関連文献

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N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamideに関する追加情報

Comprehensive Overview of N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide (CAS No. 2137738-94-2)

N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide, identified by its CAS number 2137738-94-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique 3-azabicyclo[3.1.0]hexane scaffold, which is increasingly studied for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its structural properties, which may contribute to novel therapeutic mechanisms.

The 3-azabicyclo[3.1.0]hexane core is a bicyclic structure combining nitrogen heterocycles and strained rings, making it a valuable motif for designing bioactive molecules. Recent studies highlight its relevance in targeting central nervous system (CNS) disorders, a hot topic in modern pharmacology. With the rise of neurodegenerative diseases like Alzheimer's and Parkinson's, compounds such as N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide are being explored for their potential neuroprotective or modulating effects.

From a synthetic chemistry perspective, the compound's amide linkage and methylpropanamide side chain enhance its stability and bioavailability, critical factors in drug development. These features align with current industry trends favoring small-molecule therapeutics with improved pharmacokinetic profiles. The compound's CAS No. 2137738-94-2 is frequently searched in academic databases, reflecting its growing importance in preclinical research.

Another area of interest is the compound's potential role in enzyme inhibition. The azabicyclo framework is known to interact with various enzymatic targets, including proteases and kinases, which are pivotal in cancer and inflammatory pathways. This aligns with the surge in demand for targeted therapies, a dominant theme in oncology research. Scientists are investigating whether N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide could serve as a scaffold for kinase inhibitors or allosteric modulators.

In addition to its biomedical applications, the compound's structural complexity makes it a subject of interest in computational chemistry. Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies are being conducted to predict its interactions with biological targets. Such in silico approaches are cost-effective strategies in early-stage drug discovery, resonating with the pharmaceutical industry's push for AI-driven research.

Environmental and green chemistry considerations are also relevant. Researchers are evaluating sustainable synthesis routes for N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide, minimizing waste and hazardous reagents. This reflects broader societal concerns about eco-friendly pharmaceutical production, a frequently searched topic among stakeholders.

In summary, N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-methylpropanamide (CAS No. 2137738-94-2) represents a versatile compound with multifaceted applications. Its azabicyclo core, amide functionality, and potential therapeutic relevance position it at the intersection of cutting-edge research and industry needs. As scientific inquiries into its properties expand, this compound is poised to play a pivotal role in addressing some of today's most pressing medical challenges.

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